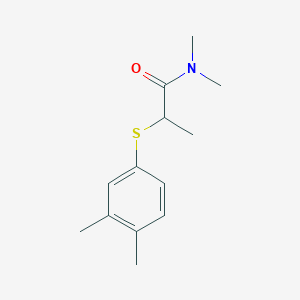
2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylpropanamide, also known as DMPA, is a chemical compound that has gained attention in the scientific community due to its potential use in medical research. DMPA is a member of the sulfonamide family, which is widely used in pharmaceuticals due to their antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylpropanamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular processes such as DNA replication and protein synthesis. 2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylpropanamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylpropanamide has been shown to have a low toxicity profile, making it a promising candidate for medical research. In addition to its potential therapeutic effects, 2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylpropanamide has been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylpropanamide in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells or organisms. However, 2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylpropanamide's low solubility in water can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on 2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylpropanamide. One area of interest is its potential as a therapeutic agent for other diseases, such as Parkinson's disease and multiple sclerosis. Another area of interest is the development of more efficient synthesis methods for 2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylpropanamide, which could lead to increased availability for medical research. Additionally, further studies on the mechanism of action of 2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylpropanamide could provide insight into its potential therapeutic effects.
Synthesis Methods
2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylpropanamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethylthiophenol with chloroacetyl chloride to form 2-(3,4-dimethylphenyl)thioacetyl chloride. This intermediate is then reacted with dimethylamine to form 2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylpropanamide. The purity of the final product can be improved through recrystallization.
Scientific Research Applications
2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylpropanamide has been studied for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. In cancer research, 2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylpropanamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, 2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylpropanamide has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation.
properties
IUPAC Name |
2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-9-6-7-12(8-10(9)2)16-11(3)13(15)14(4)5/h6-8,11H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRQBDWQJQFLEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC(C)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B7564960.png)
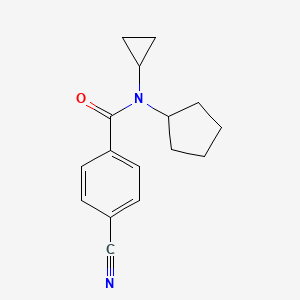
![1-[(4-Bromo-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B7564987.png)
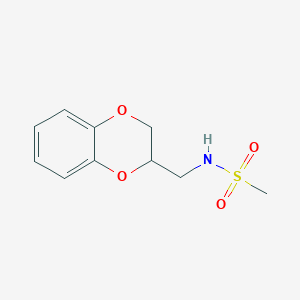
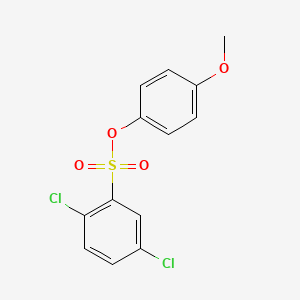
![2-(1-adamantyl)-N-[2-[1-(4-chlorophenyl)ethylamino]-2-oxoethyl]acetamide](/img/structure/B7565011.png)
![[2-(Cyclopropylamino)-2-oxo-1-phenylethyl] 2-(methylamino)benzoate](/img/structure/B7565015.png)
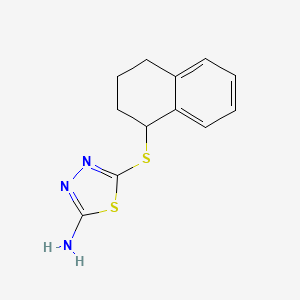
![N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide](/img/structure/B7565019.png)
![N-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7565021.png)
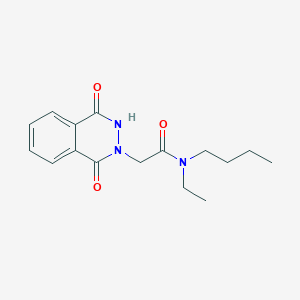

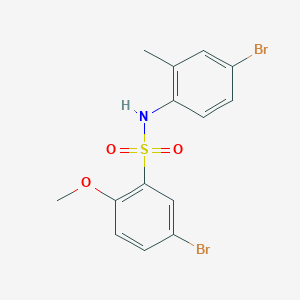
![3-[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-1,1-diethylurea](/img/structure/B7565062.png)